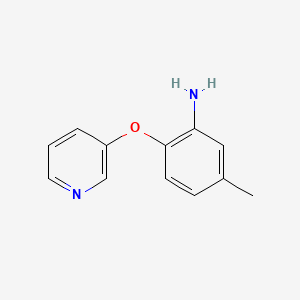

5-Methyl-2-(3-pyridinyloxy)aniline

描述

Contextualization within the Chemistry of Aryloxyanilines

Aryloxyanilines represent a significant class of diaryl ethers, compounds that feature two aromatic rings linked by an oxygen atom. The synthesis of these structures is a key focus in organic chemistry, with established methods such as the Ullmann condensation and the Buchwald-Hartwig amination being prominent. The Ullmann condensation, a classic method, typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide at elevated temperatures. More modern approaches, like the palladium-catalyzed Buchwald-Hartwig C-O coupling, offer milder reaction conditions and broader substrate scope.

The synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline would likely involve the coupling of 3-hydroxypyridine (B118123) with a suitably substituted 2-halo-5-methylaniline or the coupling of a 2-amino-4-methylphenol (B1222752) derivative with a 3-halopyridine. These synthetic strategies are foundational in creating libraries of aryloxyaniline derivatives for various research applications.

Structural Significance of Pyridinyloxy and Substituted Aniline (B41778) Moieties in Organic Scaffolds

The two core components of this compound, the pyridinyloxy and the substituted aniline moieties, are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.

The aniline moiety is a versatile building block found in a vast array of pharmaceuticals. Its amino group can act as a hydrogen bond donor and a key point for further chemical modification. The substitution pattern on the aniline ring, in this case, a methyl group, can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

The pyridinyloxy group, a pyridine (B92270) ring connected through an ether linkage, is frequently incorporated into kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase active site. This interaction is a common feature in many approved kinase inhibitor drugs. The presence of this moiety often enhances the solubility and pharmacokinetic properties of the parent molecule.

Overview of Current Research Trajectories for this compound and Related Analogues

While specific research exclusively focused on this compound is limited in publicly available literature, the research trajectories for its closely related analogues are well-defined, primarily in the field of oncology. Aryloxyaniline and pyridinyloxy aniline scaffolds are integral components of numerous kinase inhibitors, which are a major class of targeted cancer therapies.

Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). For instance, a patent for the synthesis of nilotinib (B1678881) and imatinib, both potent kinase inhibitors, describes the use of 2-methyl-5-nitroaniline (B49896) as a key intermediate. google.com This highlights the importance of the substituted aniline core in the development of such drugs. The reduction of the nitro group to an amine, as seen in this compound, is a common step in the synthesis of these types of molecules, providing a reactive handle for further elaboration.

The primary research application for compounds like this compound is as an intermediate in the synthesis of more complex molecules designed to inhibit specific protein kinases that are implicated in cancer cell growth and proliferation. The combination of the substituted aniline and pyridinyloxy moieties provides a robust platform for developing next-generation targeted therapies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-2-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLURUSPEHHIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Methyl 2 3 Pyridinyloxy Aniline

Formation of the Aryloxy Linkage

The creation of the ether bond between the phenyl and pyridinyl rings is a critical step in the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline. Several established methods in organic chemistry can be adapted for this purpose, each with its own set of advantages and considerations.

Nucleophilic Aromatic Substitution (SNAr) Approaches Involving Pyridinols and Substituted Halonitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl ethers. In the context of synthesizing the target molecule, this typically involves the reaction of a pyridinol, such as 3-hydroxypyridine (B118123), with a suitably substituted halonitrobenzene. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide by the pyridinol. nih.govnih.gov

The reaction is generally carried out in the presence of a base to deprotonate the pyridinol, thereby increasing its nucleophilicity. Common bases include potassium carbonate or cesium carbonate. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) being frequently employed to facilitate the reaction.

A representative example of this approach involves the reaction of 2-chloro-5-nitrotoluene (B86962) with 3-hydroxypyridine. The SNAr reaction yields the corresponding pyridinyloxy nitrobenzene (B124822) derivative, which can then be further transformed to the target aniline (B41778).

Copper-Mediated O-Arylation Reactions for Ether Bond Formation

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide another powerful tool for the formation of diaryl ethers. nih.gov These reactions typically involve the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. In the synthesis of this compound, this could involve the reaction of 3-bromopyridine (B30812) with 2-amino-4-methylphenol (B1222752) or a protected derivative.

Modern advancements in this area have led to the development of milder reaction conditions through the use of various ligands that enhance the efficacy of the copper catalyst. mdpi.com These ligands can range from simple diamines to more complex amino acids and phosphines, allowing for a broader substrate scope and improved yields. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-Amino-4-methylphenol | 3-Bromopyridine | CuI / Ligand / Base | This compound |

| 3-Hydroxypyridine | 2-Bromo-4-nitrotoluene | CuI / Base | 3-(4-Methyl-2-nitrophenoxy)pyridine |

Palladium-Catalyzed C-O Cross-Coupling Strategies

Palladium-catalyzed C-O cross-coupling reactions have emerged as a highly versatile and efficient method for the synthesis of aryl ethers. nih.govrsc.orgyoutube.com These reactions, often named after their developers (e.g., Buchwald-Hartwig amination), have been extended to C-O bond formation. The general approach involves the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, this could entail the reaction of 3-bromopyridine with 2-amino-4-methylphenol. The choice of the phosphine ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. nih.gov These catalysts are known for their high functional group tolerance, which can be advantageous when working with complex molecules. rsc.org

Construction of the Aniline Moiety

The introduction of the aniline functionality is the second key strategic consideration in the synthesis of the target molecule. This is most commonly achieved through the reduction of a nitro group, although direct amination methods are also being explored.

Reduction of Nitrobenzene Precursors to Form the Aniline Functionality

The reduction of a nitro group to an amine is one of the most reliable and widely used transformations in organic synthesis. lboro.ac.uk In the context of preparing this compound, a common synthetic route involves the initial formation of a nitro-substituted diaryl ether, such as 3-(4-methyl-2-nitrophenoxy)pyridine. This intermediate is then subjected to reduction to yield the desired aniline.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) under a hydrogen atmosphere is a clean and efficient method. lboro.ac.ukgoogle.com Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid, are also effective and frequently used alternatives. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

| Nitro Precursor | Reducing Agent | Product |

| 3-(4-Methyl-2-nitrophenoxy)pyridine | H2, Pd/C | This compound |

| 3-(4-Methyl-2-nitrophenoxy)pyridine | SnCl2, HCl | This compound |

| 3-(4-Methyl-2-nitrophenoxy)pyridine | Fe, CH3COOH | This compound |

Direct Amination Methodologies for Aromatic Systems

While less common for this specific transformation, direct amination of an aromatic C-H bond represents a more atom-economical approach to installing the aniline functionality. These methods are an active area of research and often involve transition metal catalysis. For instance, palladium-catalyzed amination reactions can, in some cases, be used to directly introduce an amino group onto an aromatic ring. rsc.org

Another approach could involve the use of a nucleophilic amination reagent, though this is generally more challenging on electron-rich aromatic rings unless they are appropriately activated. The development of more efficient and selective direct amination methods could provide more streamlined synthetic routes to this compound and related compounds in the future. rsc.org

Convergent Synthesis of the this compound Core

The formation of the diaryl ether linkage is the cornerstone of this approach. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation, a classic copper-catalyzed reaction, involves the coupling of an aryl halide with an alcohol or phenol. grafiati.comresearchgate.net In the context of synthesizing the target molecule, this would typically involve the reaction of 2-amino-4-methylphenol with a 3-halopyridine, such as 3-bromopyridine, in the presence of a copper catalyst and a base. mdpi.com While historically requiring harsh conditions, modern advancements have introduced milder reaction protocols using soluble copper catalysts and various ligands. mdpi.comrsc.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers an alternative and often more versatile method for forming carbon-nitrogen and carbon-oxygen bonds. rsc.orgorganic-chemistry.orggoogle.com For the synthesis of this compound, a modified Buchwald-Hartwig C-O coupling reaction could be employed, reacting 2-amino-4-methylphenol with a 3-halopyridine. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and functional group tolerance. beilstein-journals.org

A plausible convergent synthesis is depicted below:

Fragment A Synthesis: Preparation of 2-amino-4-methylphenol. This compound is commercially available or can be synthesized from p-cresol (B1678582) through nitration followed by reduction. nih.gov

Fragment B Synthesis: Preparation of a suitable 3-substituted pyridine (B92270). 3-Bromopyridine is a common choice and can be synthesized from pyridine. mdpi.com

Coupling: The final step involves the coupling of Fragment A and Fragment B using either Ullmann or Buchwald-Hartwig conditions to form the desired this compound.

| Reaction Type | Reactants | Catalyst/Reagents | General Conditions | Reference |

| Ullmann Condensation | 2-amino-4-methylphenol, 3-bromopyridine | CuI, Base (e.g., K₂CO₃, Cs₂CO₃) | High temperature, polar solvent (e.g., DMF, NMP) | grafiati.comrsc.org |

| Buchwald-Hartwig C-O Coupling | 2-amino-4-methylphenol, 3-bromopyridine | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Moderate temperature, inert atmosphere | rsc.orggoogle.combeilstein-journals.org |

Late-Stage Functionalization and Coupling Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal and materials chemistry that involves introducing functional groups into a complex molecule at a late step in the synthesis. researchgate.net This approach allows for the rapid generation of analogues from a common intermediate, facilitating structure-activity relationship studies.

In the context of this compound, an LSF approach could involve first synthesizing the core pyridinyloxyaniline scaffold and then introducing the methyl group. However, a more practical LSF strategy would be to use a pre-functionalized starting material and perform the key diaryl ether coupling as the late-stage transformation. For instance, various substituted anilines or phenols could be coupled with different pyridine derivatives to create a library of related compounds.

Recent advances in C-H activation and functionalization offer exciting possibilities for LSF. nih.govmdpi.com For example, a pre-existing diaryl ether could potentially be selectively halogenated on either the aniline or pyridine ring, followed by further diversification through cross-coupling reactions. The development of regioselective halogenation of pyridines via Zincke imine intermediates provides a potential, albeit complex, route for such modifications. researchgate.netdntb.gov.ua

| LSF Approach | Description | Potential Methods | Key Advantages | Reference |

| Late-Stage Coupling | Coupling of diverse pre-functionalized anilines and pyridines. | Buchwald-Hartwig, Ullmann reactions. | Rapid access to a library of analogues. | beilstein-journals.org |

| C-H Functionalization | Direct introduction of functional groups onto the pre-formed core. | Palladium-catalyzed C-H arylation, regioselective halogenation. | Atom economy, exploration of novel chemical space. | nih.govresearchgate.net |

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. mdpi.comrsc.org For the synthesis of this compound, several one-pot strategies can be envisioned.

One such approach could involve the in-situ generation of one of the coupling partners. For example, a one-pot reductive amination of a nitro-precursor followed by a diaryl ether formation could be a viable route. mdpi.comrsc.org This would involve the reduction of a nitrophenol derivative to the corresponding aminophenol, which would then, in the same pot, undergo a copper or palladium-catalyzed coupling with a 3-halopyridine.

Another potential one-pot process could involve the synthesis of a substituted aniline followed by a subsequent transformation. For example, a one-pot metal-free conversion of an aniline to an aryl halide could be coupled with a subsequent nucleophilic aromatic substitution. researchgate.net

| One-Pot Strategy | Sequence of Reactions | Potential Reagents | Benefits | Reference |

| Reductive Amination/Coupling | 1. Reduction of a nitrophenol. 2. Diaryl ether formation. | 1. Reducing agent (e.g., H₂, Pd/C). 2. Cu or Pd catalyst, 3-halopyridine. | Avoids isolation of the reactive aminophenol. | mdpi.comrsc.org |

| Halogenation/Coupling | 1. In-situ formation of an aryl halide from an aniline. 2. Nucleophilic substitution with 3-hydroxypyridine. | 1. NaNO₂, halogen source. 2. Base. | Metal-free initial step, mild conditions. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key areas for the application of green chemistry in this synthesis include:

Solvent Selection: Replacing traditional, hazardous solvents like DMF and NMP with greener alternatives is a primary goal. Solvents such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where applicable, can significantly improve the environmental profile of the synthesis. Deep eutectic solvents (DESs) have also emerged as promising green reaction media for Ullmann-type couplings. rsc.org

Catalyst Choice and Efficiency: Utilizing highly efficient catalysts at low loadings minimizes waste and cost. The development of reusable heterogeneous catalysts is a significant step towards greener processes. mdpi.comrsc.org While palladium is a highly effective catalyst, its cost and toxicity are concerns. Copper, being more abundant and less toxic, presents a greener alternative for diaryl ether synthesis, especially with the development of more efficient ligand systems that allow for milder reaction conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Convergent and one-pot syntheses often exhibit higher atom economy compared to linear syntheses.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, reduces energy consumption. Microwave-assisted synthesis can sometimes accelerate reactions and improve yields, leading to more energy-efficient processes.

| Green Chemistry Aspect | Application in Synthesis | Examples | Benefit | Reference |

| Green Solvents | Replacement of hazardous solvents in coupling reactions. | Water, CPME, 2-MeTHF, Deep Eutectic Solvents. | Reduced environmental impact and improved safety. | rsc.org |

| Greener Catalysis | Use of earth-abundant metal catalysts or highly efficient catalysts at low loadings. | Copper-based catalysts, recyclable heterogeneous palladium catalysts. | Lower cost, reduced toxicity, and easier purification. | mdpi.commdpi.comrsc.org |

| Process Intensification | Use of one-pot reactions and microwave assistance. | One-pot reductive amination/coupling. | Reduced waste, time, and energy consumption. | mdpi.comrsc.org |

Reactivity and Mechanistic Investigations of 5 Methyl 2 3 Pyridinyloxy Aniline Derivatives

Reactivity at the Aniline (B41778) Nitrogen Center

The aniline nitrogen in 5-Methyl-2-(3-pyridinyloxy)aniline is a primary nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity is influenced by the electronic effects of the methyl and pyridinyloxy substituents on the aromatic ring.

N-Alkylation and N-Arylation Pathways

The nitrogen atom of the aniline group can be readily alkylated or arylated to introduce a wide range of substituents. These reactions typically proceed via nucleophilic substitution.

N-Alkylation: The N-alkylation of anilines can be achieved using various alkylating agents such as alkyl halides or alcohols. For instance, the N-alkylation of anilines with alcohols can be catalyzed by transition metal complexes, such as those of iridium and ruthenium, often employing a "borrowing hydrogen" strategy. rsc.org In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the amine, followed by reduction of the resulting imine. Another approach involves the use of a cobalt-based metal-organic framework catalyst for the N-alkylation of anilines with benzyl (B1604629) alcohol. mdpi.com While specific examples with this compound are not extensively documented, the general principles of aniline alkylation are applicable. For example, a pyridine-mediated, transition-metal-free direct alkylation of anilines using alcohols has been reported. rsc.org

Interactive Data Table: Illustrative N-Alkylation Conditions for Anilines

| Alkylating Agent | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl Alcohol | [IrCl₂(Cp)]₂ / KOtBu | - | 120 | 80 | nih.gov |

| Benzyl Alcohol | Pyridine (B92270) / KOtBu | Toluene (B28343) | 135 | 99 | rsc.org |

| Methanol | [IrCl₂(Cp)]₂ / KOtBu | - | 120 | High | nih.gov |

| Benzyl Alcohol | Co-MOF | Toluene | 140 | High | mdpi.com |

N-Arylation: The introduction of an aryl group at the aniline nitrogen can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst. Nickel-catalyzed N-arylation of anilines with aryl chlorides has also been demonstrated, offering a cost-effective alternative. researchgate.net These reactions are crucial for the synthesis of diarylamines, which are important substructures in many pharmacologically active compounds. A ligand-promoted meta-C–H arylation of anilines has also been developed, showcasing the versatility of modern synthetic methods. nih.gov

Amide and Urea (B33335) Formation Reactions

The primary amine of this compound readily reacts with carboxylic acid derivatives and isocyanates to form amides and ureas, respectively. These functional groups are prevalent in a vast number of biologically active molecules.

Amide Formation: Amides are typically synthesized by the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. organic-chemistry.org Direct condensation of carboxylic acids with amines can also be achieved using coupling agents like phosphonitrilic chloride trimer (PNT) or titanium tetrachloride (TiCl₄). iajpr.comnih.gov A light-mediated protocol for direct amide bond formation has also been reported, utilizing pyridine and carbon tetrabromide. researchgate.net

Interactive Data Table: Representative Amide Formation Conditions

| Carboxylic Acid Derivative | Coupling Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Phenylpropionic Acid | - | p-Xylene | Reflux | 73 | rsc.org |

| Benzoic Acid | TiCl₄ / Pyridine | Pyridine | 85 | 98 | nih.gov |

| Various Carboxylic Acids | Phosphonitrilic Chloride Trimer (PNT) | Dichloromethane | 0-5 | Excellent | iajpr.com |

| Z-Phe-OH | Pyridine / CBr₄ / Light (370 nm) | Acetonitrile | - | High | researchgate.net |

Urea Formation: The synthesis of ureas from this compound can be accomplished by reacting it with an isocyanate. commonorganicchemistry.com Isocyanates can be generated in situ from various precursors, or commercially available isocyanates can be used directly. Phosgene-free methods for urea synthesis are increasingly favored due to safety concerns. researchgate.net For instance, the reaction of an aniline with methyl carbamate (B1207046) in the presence of a catalyst can yield the corresponding urea derivative.

Cyclocondensation Reactions for Heterocyclic Ring Annulation

The bifunctional nature of this compound, with the aniline nitrogen and the ortho-position on the benzene (B151609) ring, makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These heterocycles are often the core structures of many pharmaceutical agents.

Benzimidazole Synthesis: Benzimidazoles can be synthesized by the condensation of an ortho-phenylenediamine derivative with an aldehyde or a carboxylic acid. In the case of this compound, while it is not a diamine, related aniline derivatives can be transformed into benzimidazoles. For example, (benzimidazol-2-yl)aniline derivatives have been synthesized and evaluated as enzyme inhibitors. nih.gov

Quinazoline (B50416) Synthesis: Quinolines and their derivatives are a significant class of N-heterocycles. The synthesis of quinazolines can be achieved from 2-aminobenzophenones and benzylamines catalyzed by ceric ammonium (B1175870) nitrate. nih.gov Another route involves the annulation of anthranilic esters with N-pyridyl ureas to form 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. rsc.org Copper-catalyzed reactions of benzonitriles and 2-ethynylanilines also yield substituted quinazolines. nih.gov

Benzodiazepine Synthesis: Benzodiazepines, another important class of pharmacologically active compounds, can be synthesized from aniline precursors. Palladium-catalyzed intramolecular Buchwald-Hartwig reactions are a modern approach to construct the diazepine (B8756704) ring. researchgate.net Pyrido-fused diazepines have also been synthesized, highlighting the importance of pyridine-containing scaffolds in medicinal chemistry. rsc.org

Transformations Involving the Pyridinyloxy Substructure

The pyridinyloxy moiety in this compound also offers opportunities for further functionalization, primarily through reactions on the pyridine ring.

Electrophilic Substitutions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. organic-chemistry.orgbeilstein-journals.org Substitution, when it occurs, is typically directed to the 3- and 5-positions. In the case of 3-phenoxypyridine, a close analog of the pyridinyloxy part of the target molecule, electrophilic attack is expected to be influenced by both the ring nitrogen and the phenoxy group.

Nitration: The nitration of pyridine itself is a challenging reaction requiring harsh conditions. youtube.com Theoretical studies on the nitration of pyridine derivatives suggest that the reaction proceeds via a polar mechanism. rsc.org For 3-substituted pyridines, the position of nitration will depend on the nature of the substituent.

Halogenation: Similar to nitration, the direct halogenation of pyridine requires forcing conditions. However, the regioselectivity can be controlled by the substituents present on the ring.

Regioselective Functionalization of the Pyridinyloxy System

Modern synthetic methodologies allow for the regioselective functionalization of pyridine rings through various strategies, including C-H activation and metal-halogen exchange.

C-H Activation: Rhodium-catalyzed C-H amidation of pyridines has been reported, offering a direct way to introduce nitrogen-containing functional groups. researchgate.net Palladium-catalyzed C-H arylation of pyridines with electron-withdrawing groups has also been achieved with high regioselectivity. nih.gov These methods provide powerful tools for the late-stage functionalization of complex molecules containing a pyridine ring.

Lithiation and Metal-Halogen Exchange: The regioselective lithiation of chloropyridines can be achieved using specific reagents like BuLi/LiDMAE, providing access to specific pyridyl anions that can be trapped with various electrophiles. researchgate.net Regioselective difunctionalization of pyridines can also be accomplished via 3,4-pyridyne intermediates generated from 3-chloropyridines. nih.gov These methods allow for the precise introduction of substituents at desired positions on the pyridine ring.

Reactivity of the Methyl Group on the Aniline Ring

Side-Chain Functionalization and Derivatization

The functionalization of the methyl group on aniline derivatives can be a challenging yet crucial step for creating new molecular entities. While direct experimental data on the side-chain functionalization of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar compounds like 4-methylaniline (p-toluidine).

One primary pathway for functionalization involves free radical reactions. For instance, the methyl group on an aniline ring can undergo hydrogen abstraction by radicals. In computational studies of the reaction between 4-methylaniline and hydroxyl (OH) radicals, a key atmospheric oxidant, hydrogen abstraction from the methyl group is a potential, though not always dominant, reaction pathway. mdpi.com This suggests that under appropriate radical-initiating conditions, the methyl group of this compound could be converted to a benzyl-type radical, which can then be trapped by various reagents to introduce new functional groups.

Another approach to functionalization is through oxidation. The methyl group can be oxidized to a formyl or carboxylic acid group using strong oxidizing agents. However, the presence of the electron-donating amino group makes the aniline ring highly susceptible to oxidation, which can lead to complex product mixtures and polymerization. To achieve selective oxidation of the methyl group, protection of the amino group is often necessary. This is commonly done by converting the amine to an amide (e.g., an acetamide), which deactivates the ring towards oxidation and allows for more controlled reactions on the methyl side-chain. libretexts.org

Derivatization can also be envisioned through halogenation of the methyl group under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator). The resulting halomethyl derivative would be a versatile intermediate for introducing a wide range of nucleophiles.

It is important to note that the pyridinyloxy group, with its electron-withdrawing nature, will also influence the reactivity of the methyl group, potentially making it less susceptible to oxidation compared to a simple methylaniline.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound derivatives is fundamental for controlling reaction outcomes and designing synthetic routes. This involves detailed kinetic studies, identification of transient species, and understanding the role of the reaction environment.

Detailed Reaction Kinetic Studies

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. While specific kinetic data for this compound is scarce, valuable insights can be drawn from theoretical studies on related molecules.

A computational study on the reaction of 4-methylaniline with OH radicals calculated the total rate coefficient for the reaction as k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K at 760 Torr. mdpi.com This study revealed that the reaction rate is significantly faster than that of toluene with OH radicals but slower than that of aniline with OH radicals. mdpi.com The branching ratios indicated that the formation of the product resulting from OH addition to the ring was dominant, particularly at lower temperatures. mdpi.com

In another theoretical investigation on the reaction of aniline with methyl radicals, the kinetics of hydrogen abstraction from the amino group were found to compete with the addition of the methyl radical to the aromatic ring. nih.gov The rate expressions for these competing pathways were determined, highlighting the temperature and pressure dependence of the reaction channels. nih.gov For instance, the rate expression for H-abstraction from the -NH2 group is given as k_a1 = 7.5 × 10⁻²³ T³·⁰⁴ exp[(-40.63 kJ·mol⁻¹)/RT] cm³ molecule⁻¹ s⁻¹ at 760 Torr. nih.gov

These studies underscore the complexity of the reaction kinetics, with multiple competing pathways whose relative importance can shift with reaction conditions.

Table 1: Calculated Rate Coefficients for the Reaction of 4-Methylaniline with OH Radicals

| Temperature (K) | Total Rate Coefficient (k_total) (cm³/s) | Contribution of Key Pathways (%) |

|---|---|---|

| 300 | - | NH-C₆H₄-CH₃ formation is a key product. mdpi.com |

| 300-900 | - | The yield of the main product increases by about 1.4 times, reaching over 70%. mdpi.com |

Note: This data is from a computational study on 4-methylaniline and serves as an approximation for the reactivity of this compound.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for piecing together a reaction mechanism. In the computational study of the 4-methylaniline reaction with OH radicals, several intermediates were identified corresponding to the addition of the OH radical to different positions on the aromatic ring, as well as the radical formed by hydrogen abstraction from the amino group. mdpi.com

Similarly, in the reaction of aniline with methyl radicals, various intermediate complexes are formed. These include adducts from the addition of the methyl radical to the ortho, meta, and para positions of the aniline ring. nih.gov The relative energies of these intermediates determine the preferred reaction pathways. nih.gov

For reactions involving electrophilic substitution on the aniline ring, the initial intermediate is a sigma complex (or arenium ion), where the electrophile has bonded to a ring carbon, and the positive charge is delocalized over the ring. The stability of this intermediate is enhanced by the electron-donating amino group.

As mentioned earlier, in many synthetic transformations, the aniline is first converted to an amide. libretexts.org In these cases, the N-acyl-5-methyl-2-(3-pyridinyloxy)aniline would be a key isolable intermediate, which then directs the subsequent reaction before being hydrolyzed back to the amine. libretexts.org

Solvent Effects and Catalytic Activation Profiles

The choice of solvent can have a profound impact on reaction rates and mechanisms. Studies on methyl transfer reactions involving amines have shown that the polarity of the solvent can significantly alter the activation free energy. cas.cznih.gov For the reaction of amines with trimethylsulfonium (B1222738) salts, increasing the solvent polarity was found to increase the activation free energy. cas.cznih.gov For instance, in the gas phase and in a nonpolar solvent like cyclohexane, the reaction proceeds through a more complex energy profile with several intermediates. cas.cznih.gov In a polar solvent like DMSO, the energy profile is simplified. cas.cznih.gov This is because polar solvents can stabilize charged reactants more effectively than the more charge-delocalized transition state, thus raising the activation barrier. cas.cz

Table 2: Effect of Solvent on the Activation Free Energy (ΔG‡) for Methyl Transfer Reactions

| Reaction | Solvent | Relative ΔG‡ (kcal/mol) |

|---|---|---|

| Ammonia (B1221849) + Trimethylsulfonium | Gas Phase | Baseline |

| Ammonia + Trimethylsulfonium | Cyclohexane | Similar to Gas Phase with significant differences in relative energy |

| Ammonia + Trimethylsulfonium | DMSO | Increased |

| Ammonia + Trimethylsulfonium | Water | Increased by ~2-3 kcal/mol compared to DMSO |

| Pyridine + Trimethylsulfonium | Gas Phase | Baseline |

| Pyridine + Trimethylsulfonium | Cyclohexane | Similar to Gas Phase with significant differences in relative energy |

| Pyridine + Trimethylsulfonium | DMSO | Increased |

Note: This data is for the reaction of ammonia and pyridine with a trimethylsulfonium salt and illustrates general principles of solvent effects on methyl transfer reactions involving amines and pyridine moieties, which are present in the title compound. cas.cznih.gov

Catalysis also plays a critical role. In electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically employed. However, the basic nitrogen of the amino group in aniline derivatives can form a complex with the AlCl₃ catalyst, deactivating it and preventing the reaction. libretexts.org This is a significant challenge in the catalytic activation of aniline derivatives. The common strategy to overcome this is to protect the amino group as an amide. The less basic amide nitrogen does not coordinate as strongly with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. libretexts.org This demonstrates how the catalytic activation profile is intimately linked to the functional group transformations of the aniline moiety.

Advanced Derivatization Strategies and Analogue Synthesis of 5 Methyl 2 3 Pyridinyloxy Aniline Scaffolds

Modification of the Pyridine (B92270) Ring System

The pyridine ring, being an electron-deficient heterocycle, presents unique challenges and opportunities for substitution. Its electronic character can be modulated through the introduction of various functional groups or by direct modification of the ring nitrogen.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org SEAr reactions, when they do occur, typically require harsh conditions and proceed at the C-3 and C-5 positions, which are favored due to the greater stability of the reaction intermediates. quimicaorganica.orgquora.comquora.com In the 5-Methyl-2-(3-pyridinyloxy)aniline scaffold, the target pyridine ring already has a substituent at the 3-position, leaving the C-2, C-4, C-5, and C-6 positions available for functionalization.

Introducing electron-withdrawing groups (EWGs), such as nitro (-NO₂) or sulfonyl (-SO₃H) groups, further deactivates the ring towards electrophiles but can be achieved under forcing conditions. For instance, nitration of pyridine requires conditions similar to the nitration of nitrobenzene (B124822). quora.com A more common strategy for accessing pyridine rings with diverse substitution patterns involves the synthesis of a substituted pyridine precursor, such as a substituted 3-hydroxypyridine (B118123) or 3-aminopyridine, which is then coupled to the aniline (B41778) portion of the molecule. researchgate.netgoogle.com Diazotization of substituted 3-aminopyridines followed by reaction with sulfur dioxide in the presence of a copper catalyst can yield corresponding pyridine-3-sulfonyl chlorides, which are versatile intermediates for installing sulfonyl-based functional groups. researchgate.net

Conversely, the introduction of electron-donating groups (EDGs) can activate the ring, though this is less common through direct substitution. Synthetic strategies often rely on building the substituted pyridine ring from acyclic precursors. organic-chemistry.orgijpsonline.com

Exploration of Pyridine N-Oxide and Quaternary Salt Derivatives

Direct modification of the pyridine nitrogen atom provides a powerful method for altering the reactivity of the entire ring system.

Pyridine N-Oxides: The oxidation of the pyridine nitrogen to an N-oxide is a common and effective strategy. This transformation can be readily achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide significantly alters the electronic properties of the ring. The N-oxide group acts as an electron-donating group through resonance while being inductively electron-withdrawing, which activates the C-2 and C-4 positions towards both electrophilic and nucleophilic attack. rsc.org This enhanced reactivity allows for a range of functionalization reactions that are not feasible on the parent pyridine.

Quaternary Salts: The pyridine nitrogen can be alkylated with alkyl halides (e.g., iodomethane) to form pyridinium salts. This quaternization process places a permanent positive charge on the nitrogen, making the ring highly electron-deficient and activating the α (C-2, C-6) and γ (C-4) positions for nucleophilic attack. The resulting pyridinium salts can serve as precursors for further transformations; for example, reduction of a pyridinium salt with a reducing agent like sodium borohydride in the presence of zinc chloride can lead to the corresponding saturated piperidine ring. google.com

| Modification | Key Reagent(s) | Effect on Pyridine Ring | Activated Positions for Substitution |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | Activates ring towards electrophiles and nucleophiles | C-2, C-4 |

| Quaternization | Alkyl Halides (e.g., CH₃I) | Strongly deactivates ring towards electrophiles; activates towards nucleophiles | C-2, C-4, C-6 |

Functionalization of the Aniline Phenyl Ring

The aniline portion of the scaffold offers numerous avenues for functionalization. The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. However, modern synthetic methods allow for precise C-H functionalization at positions that are not easily accessible through classical approaches.

Substitution Patterns via Directed Aromatic Functionalization

Directed C-H functionalization has emerged as a powerful strategy for achieving high regioselectivity in the substitution of aromatic rings. By using a directing group to guide a metal catalyst to a specific C-H bond, chemists can install functional groups at positions that would otherwise be disfavored.

Ortho-Functionalization: The native primary amine of the aniline can serve as a directing group for ortho-C-H halogenation using palladium or copper catalysts. rsc.orgnih.gov Protecting the amine as an amide or other suitable group can also facilitate directed ortho-metalation, where a strong base generates an ortho-lithiated species that can be trapped with various electrophiles.

Meta-Functionalization: Achieving substitution at the meta-position of anilines is a significant challenge because it goes against the inherent directing effect of the amino group. Recent advances have utilized a U-shaped template strategy, where a removable directing group is installed on the aniline nitrogen. This template coordinates to a palladium catalyst and, in conjunction with a norbornene mediator, guides the functionalization to the distal meta-C-H bond. nih.govresearchgate.net This methodology has been successfully applied to achieve meta-C-H chlorination and bromination. nih.govresearchgate.net

Installation of Heteroatom-Containing Substituents

Building upon directed functionalization strategies, a variety of heteroatom-containing groups can be installed on the aniline ring.

Halogenation: As described, palladium- and copper-catalyzed methods provide reliable access to ortho- and meta-halogenated aniline derivatives. rsc.orgnih.govnih.govresearchgate.net For example, Pd-catalyzed ortho-halogenation can be achieved using the cyano group as a director, while primary amines can direct the same transformation. nih.govorganic-chemistry.org

Sulfonylation: The introduction of a sulfonyl group, a common motif in pharmaceuticals, can be achieved through direct C-H sulfonylation. Several methods have been developed, including:

Copper-catalyzed sulfonylation using sodium sulfinates as the sulfonyl source. mdpi.com

Metal-free, three-component reactions involving an aniline, a sulfur dioxide surrogate like DABCO·(SO₂)₂, and an aryldiazonium salt to generate 2-sulfonylanilines. rsc.org

Photoredox-catalyzed reactions that use visible light to generate sulfonyl radicals from bench-stable sulfinate salts for direct coupling with anilines. rsc.org

Thermal rearrangement of N-arylsulfamates to the corresponding para-sulfonyl anilines. nih.gov

| Functionalization | Position | Catalyst/Reagent System | Reference |

|---|---|---|---|

| Chlorination | meta | Pd(OAc)₂ / Pyridone Ligand / Norbornene / Cu(OAc)₂ | nih.gov |

| Bromination | meta | Pd(OAc)₂ / NBP / Norbornene | researchgate.net |

| Halogenation (I, Br, Cl) | ortho | Cu Catalyst / N-Halosuccinimide | rsc.org |

| Sulfonylation | ortho/para | CuₓOᵧ@CS-400 / Sodium Sulfinate / Ag₂CO₃ | mdpi.com |

| Sulfonylation | ortho | Metal-free / DABCO·(SO₂)₂ / ArN₂BF₄ | rsc.org |

Structural Variations of the Aryloxy Linkage

Replacing the ether oxygen atom (-O-) with other linking groups is a key strategy for generating analogues with profoundly different three-dimensional structures and properties, such as hydrogen bonding capabilities and rotational flexibility. The synthesis of these analogues requires distinct coupling strategies.

Thioether Linkage (-S-): A thioether analogue can be prepared via nucleophilic aromatic substitution. A key precursor, pyridine-3-thiol, can be synthesized in high yield from 3-iodopyridine using thiobenzoic acid as a sulfur donor. nuph.edu.ua This thiol can then be coupled with an activated aniline precursor, such as 2-fluoro-4-methyl-nitrobenzene, followed by reduction of the nitro group to furnish the 5-Methyl-2-(3-pyridinylthio)aniline analogue.

Amino Linkage (-NH-): The synthesis of a diarylamine linkage is typically accomplished through transition-metal-catalyzed cross-coupling reactions. Methods like the Buchwald-Hartwig amination, using a palladium catalyst, or the Ullmann condensation, using a copper catalyst, can effectively couple 3-halopyridines with 5-methyl-benzene-1,2-diamine or a related aniline derivative to form the N-(pyridin-3-yl)aniline core. google.com

Sulfonyl Linkage (-SO₂-): A sulfonyl bridge can be installed by reacting a pyridine-3-sulfonyl chloride precursor with the aniline ring under Friedel-Crafts conditions. The necessary pyridine-3-sulfonyl chloride can be prepared from 3-aminopyridine via diazotization and subsequent reaction with SO₂/CuCl₂. researchgate.net

Methylene Linkage (-CH₂-): A methylene bridge introduces greater conformational flexibility compared to the ether linkage. Its synthesis could be achieved through a Suzuki or Stille coupling between a metalated pyridine (e.g., 3-(halomethyl)pyridine) and a metalated aniline (e.g., (2-amino-5-methylphenyl)boronic acid). Another approach involves the directed lithiation of a protected 3-(aminomethyl)pyridine, which can then react with an appropriate electrophile. researchgate.net

| Linkage | Pyridine Precursor | Aniline Precursor | Key Reaction Type |

|---|---|---|---|

| Thioether (-S-) | Pyridine-3-thiol | 2-Halo-4-methylaniline | Nucleophilic Aromatic Substitution |

| Amino (-NH-) | 3-Halopyridine | 5-Methyl-phenylene-1,2-diamine | Buchwald-Hartwig Amination |

| Sulfonyl (-SO₂-) | Pyridine-3-sulfonyl chloride | 4-Methylaniline | Friedel-Crafts Sulfonylation |

| Methylene (-CH₂-) | 3-(Halomethyl)pyridine | (2-Amino-5-methylphenyl)boronic acid | Suzuki Cross-Coupling |

Heteroatom Replacement in the Ether Bridge

The ether linkage in the this compound scaffold is a primary target for modification through heteroatom replacement. This bioisosteric substitution can significantly impact the molecule's conformational flexibility, electronic properties, and hydrogen bonding capabilities, thereby influencing its interaction with target proteins. Key strategies involve the replacement of the ether oxygen with sulfur or a nitrogen-containing group.

Thioether Analogues: The synthesis of thioether analogues, where the oxygen atom is replaced by a sulfur atom, can be achieved through several established synthetic methodologies. One common approach is the copper-catalyzed Ullmann condensation, which involves the coupling of an aryl halide with a thiol. For the synthesis of a thioether analogue of this compound, this would typically involve the reaction of 3-bromopyridine (B30812) with 2-amino-5-methylbenzenethiol in the presence of a copper catalyst and a base. wikipedia.org Modern variations of this reaction often utilize soluble copper catalysts with ligands such as phenanthroline to improve reaction conditions and yields. wikipedia.org

Another powerful method for the formation of the C-S bond is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This reaction offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation. The synthesis of a thioether analogue would involve the coupling of 3-bromopyridine with 2-amino-5-methylbenzenethiol using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base. wikipedia.orgchemspider.com

Amino Analogues: Replacement of the ether oxygen with a nitrogen atom (or a substituted nitrogen) to form a diarylamine linkage is another important derivatization strategy. The Buchwald-Hartwig amination is a premier method for this transformation. wikipedia.orglibretexts.org The synthesis of an amino analogue of this compound can be accomplished by the palladium-catalyzed coupling of 3-bromopyridine with 2,4-diaminotoluene. The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high yields and selectivity. chemspider.comnih.gov

The Goldberg reaction, a copper-catalyzed C-N coupling reaction, provides an alternative to the Buchwald-Hartwig amination. wikipedia.org This reaction typically requires higher temperatures but can be effective for certain substrates. The coupling of 3-bromopyridine with 2,4-diaminotoluene in the presence of a copper catalyst would yield the desired diarylamine analogue. wikipedia.org

| Bridge Heteroatom | Synthetic Method | Reactants | Key Reagents |

| Sulfur (Thioether) | Ullmann Condensation | 3-Bromopyridine, 2-Amino-5-methylbenzenethiol | Copper catalyst, Base |

| Sulfur (Thioether) | Buchwald-Hartwig Coupling | 3-Bromopyridine, 2-Amino-5-methylbenzenethiol | Palladium catalyst, Phosphine ligand, Base |

| Nitrogen (Amino) | Buchwald-Hartwig Amination | 3-Bromopyridine, 2,4-Diaminotoluene | Palladium catalyst, Phosphine ligand, Base |

| Nitrogen (Amino) | Goldberg Reaction | 3-Bromopyridine, 2,4-Diaminotoluene | Copper catalyst, Base |

Synthesis of Chiral Analogues and Stereoselective Approaches

The introduction of chirality into the this compound scaffold can lead to enantiomers with significantly different biological activities and pharmacological profiles. Stereoselective synthesis is therefore a critical aspect of developing advanced analogues. Chirality can be introduced through several approaches, including the use of chiral building blocks, asymmetric catalysis, or the creation of atropisomers.

Synthesis from Chiral Building Blocks: One of the most direct methods for synthesizing chiral analogues is to start from enantiomerically pure building blocks. For instance, if a chiral center is desired on a substituent of the aniline or pyridine ring, a starting material already containing that stereocenter can be utilized in the coupling reactions described previously. An example from a related field is the synthesis of the chiral DNA gyrase inhibitor ofloxacin, which starts from (R)- and (S)-alaninol to construct the chiral morpholine ring. nih.gov A similar strategy could be employed by incorporating a chiral amine or alcohol into the synthesis of the pyridinyloxyaniline scaffold.

Asymmetric Catalysis: Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. For the this compound scaffold, asymmetric hydrogenation is a relevant technique. For example, asymmetric hydrogenation of a dehydroamino acid precursor containing a pyridyl group has been used to synthesize chiral (2-pyridyl)alanines with high enantiomeric excess using a rhodium catalyst with a chiral phosphine ligand like (R,R)-Et-DUPHOS. nih.gov This approach could be adapted to introduce a chiral amino acid moiety onto the scaffold.

Another approach is the enantioselective functionalization of the pyridine ring. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines have been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.org This methodology could be applied to create chiral derivatives of the pyridine portion of the molecule.

Atropisomeric Analogues: The this compound scaffold, with appropriate substitution, can exhibit axial chirality due to restricted rotation around the C-O or C-N bond (in the case of amino analogues), leading to stable atropisomers. The synthesis of such atropisomers in an enantioselective manner is a sophisticated strategy to generate chiral analogues. While specific examples for this exact scaffold are not prevalent in the reviewed literature, the principles of asymmetric synthesis of biaryl atropisomers can be applied. Strategies such as chiral ligand-controlled coupling reactions or organocatalytic desymmetrization could potentially be employed to achieve atroposelective synthesis of substituted pyridinyloxyaniline derivatives.

| Chirality Type | Synthetic Approach | Methodology | Example Application/Concept |

| Point Chirality | Chiral Building Blocks | Use of enantiopure starting materials | Synthesis of ofloxacin from chiral alaninol nih.gov |

| Point Chirality | Asymmetric Catalysis | Asymmetric hydrogenation of a pyridyl-dehydroamino acid | Synthesis of chiral (2-pyridyl)alanines nih.gov |

| Point Chirality | Asymmetric Catalysis | Rh-catalyzed asymmetric reductive Heck reaction | Enantioselective synthesis of 3-substituted tetrahydropyridines acs.org |

| Axial Chirality | Atroposelective Synthesis | Chiral ligand-controlled cross-coupling | Asymmetric synthesis of biaryl atropisomers |

Lack of Specific Research Data for this compound

A thorough review of scientific databases and literature reveals a notable absence of specific computational chemistry and theoretical studies focused exclusively on the compound This compound . Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth analysis as requested is not feasible without resorting to speculation or fabricating data, which would compromise the scientific accuracy and integrity of the information provided.

Computational chemistry is a powerful tool for understanding the behavior of molecules at the atomic and electronic levels. The methodologies outlined in the requested article structure, such as electronic structure analysis, conformational landscape mapping, and reaction pathway modeling, are standard approaches in the theoretical investigation of chemical compounds. However, the application of these methods and the resulting data are highly specific to the molecule under investigation.

While general principles of computational chemistry can be discussed, and data for structurally related compounds such as aniline and its derivatives are available, extrapolating this information to accurately describe the unique properties of this compound would be scientifically unsound. The specific arrangement of the methyl group, the pyridinyloxy substituent, and the aniline core in this molecule will give rise to a distinct electronic structure, conformational preferences, and reactivity profile that cannot be reliably predicted without dedicated computational studies.

Therefore, to maintain a commitment to factual accuracy and to avoid the dissemination of unverified information, an article containing the specific, detailed computational analysis for this compound cannot be produced at this time. Further progress in this area would be contingent on new, original research being conducted and published within the scientific community.

Computational Chemistry and Theoretical Studies of 5 Methyl 2 3 Pyridinyloxy Aniline

Theoretical Insights into Molecular Interactions and Reactivity Descriptors

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the molecule's behavior. These calculations can predict the molecule's three-dimensional geometry, detailing the bond lengths and angles that are a result of its specific atomic arrangement. Such studies on analogous aniline (B41778) derivatives have confirmed the accuracy of DFT in reproducing experimental geometric parameters.

A key area of investigation in computational studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

Global reactivity descriptors are a set of parameters derived from the HOMO and LUMO energies that quantify the chemical reactivity and stability of a molecule. These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions. While specific values for 5-Methyl-2-(3-pyridinyloxy)aniline are not available, a representative table of these important descriptors is provided below to illustrate what a computational study would yield.

| Descriptor | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | η | (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness | S | 1 / (2η) | The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index | ω | μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

| Chemical Potential | μ | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

Furthermore, Molecular Electrostatic Potential (MEP) maps are another valuable output of computational studies. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is crucial for predicting how the molecule will interact with other chemical species, including potential sites for hydrogen bonding and other non-covalent interactions.

Broader Applications of 5 Methyl 2 3 Pyridinyloxy Aniline in Organic Synthesis and Advanced Materials Chemistry

A Versatile Building Block in Complex Organic Molecule Synthesis

The strategic placement of reactive functional groups—the amino group and the electron-rich aromatic rings—makes 5-Methyl-2-(3-pyridinyloxy)aniline a highly versatile precursor for the synthesis of a wide array of complex organic molecules. Its utility is particularly evident in the construction of heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active compounds. openmedicinalchemistryjournal.comresearchgate.net

Precursor for Nitrogen-Containing Heterocyclic Systems

The aniline (B41778) moiety within this compound serves as a key synthon for the assembly of various nitrogen-containing heterocyclic rings, including quinolines, quinazolines, and potentially imidazolidinediones.

Quinolines:

The synthesis of quinolines, a core structure in many alkaloids and drugs, often involves the reaction of anilines with various carbonyl compounds or alkynes. nih.govrsc.orgtandfonline.comorganic-chemistry.org Classical methods such as the Combes, Doebner-von Miller, and Friedländer syntheses provide established routes to quinoline (B57606) derivatives from anilines. nih.gov For instance, the Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. In the context of this compound, a plausible reaction scheme would involve its condensation with a β-diketone to form a substituted quinoline, incorporating the pyridinyloxy-methylphenyl moiety.

Modern synthetic approaches, including metal-catalyzed multicomponent reactions, offer efficient and atom-economical pathways to highly substituted quinolines. rsc.orgresearchgate.net A general scheme involves the reaction of an aniline, an aldehyde, and a terminal alkyne, often catalyzed by transition metals like copper or iron. researchgate.net The use of this compound in such a reaction would be expected to yield a 2,4-disubstituted quinoline bearing the complex substituent at the 8-position.

Table 1: Potential Quinoline Synthesis Pathways using this compound

| Synthesis Name | Reactants with this compound | Expected Quinoline Product |

| Combes Synthesis | β-Diketone (e.g., acetylacetone) | 2,4-Dimethyl-8-(3-pyridinyloxy)-5-methylquinoline |

| Doebner-von Miller | α,β-Unsaturated aldehyde (e.g., crotonaldehyde) | 2-Methyl-8-(3-pyridinyloxy)-5-methylquinoline |

| Friedländer Synthesis | 2-Aminoaryl ketone or aldehyde | Fused polycyclic system |

| Multicomponent Reaction | Aldehyde and Terminal Alkyne | 2,4-Disubstituted-8-(3-pyridinyloxy)-5-methylquinoline |

Quinazolines:

Quinazolines, another important class of nitrogen heterocycles with a broad spectrum of biological activities, are also accessible from aniline precursors. researchgate.net A common synthetic strategy involves the reaction of an aniline with a 2-aminobenzaldehyde (B1207257) or a related derivative. Alternatively, multicomponent reactions provide a direct route to quinazoline (B50416) scaffolds. Given the reactivity of its amino group, this compound could readily participate in these transformations to afford novel quinazoline derivatives.

Imidazolidinediones:

While direct synthesis of imidazolidinediones from this compound is less commonly documented, the general synthesis of imidazolidine (B613845) derivatives often involves the condensation of a diamine with a carbonyl compound or the reaction of an amine with an α-amino acid derivative. nih.govresearchgate.netmdpi.comajchem-a.com The amino group of this compound could potentially react with suitable synthons to form substituted imidazolidinediones, although this would likely require a multi-step sequence to introduce the second nitrogen atom and the dione (B5365651) functionality.

Intermediates in the Construction of Multifunctional Scaffolds

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com The structure of this compound, with its distinct aromatic and heterocyclic components, makes it an ideal intermediate for creating multifunctional scaffolds. researchgate.netresearchgate.net The methyl and amino groups on the aniline ring, as well as the nitrogen atom in the pyridine (B92270) ring, offer multiple points for further chemical modification. This allows for the systematic variation of substituents to explore structure-activity relationships in drug discovery programs. For example, the amino group can be acylated, alkylated, or converted to other functional groups, while the pyridine nitrogen can be quaternized or oxidized, leading to a diverse library of compounds based on this central scaffold. mdpi.com

Role in the Development of Novel Synthetic Methodologies

The development of new synthetic methods is crucial for advancing organic chemistry. Substituted anilines are frequently employed as test substrates to demonstrate the scope and limitations of new catalytic systems and reaction protocols. acs.org The unique electronic and steric properties of this compound, arising from the interplay between the electron-donating methyl and amino groups and the electron-withdrawing pyridinyloxy moiety, could make it a valuable tool for probing the mechanisms of novel transformations. Its participation in reactions such as C-H activation, cross-coupling, and annulation reactions could provide valuable insights into the reactivity and selectivity of new catalysts.

Integration into Advanced Materials Development

The application of this compound extends beyond the synthesis of discrete molecules into the realm of materials science, where it can serve as a monomeric unit or a component for building larger, functional architectures.

Monomer Units in Polymer Synthesis

Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers, such as polyaniline. researchgate.net The polymerization of aniline is typically achieved through chemical or electrochemical oxidation. The presence of substituents on the aniline ring can significantly influence the properties of the resulting polymer, such as its solubility, conductivity, and processability. The incorporation of this compound as a monomer or co-monomer in aniline polymerization is expected to yield a functionalized polymer with modified electronic and physical properties. The pyridyl group could also serve as a site for post-polymerization modification or for coordinating metal ions, leading to materials with potential applications in sensors, catalysis, or electronics.

Components for Functional Organic Frameworks

While specific examples are yet to be reported, the structural features of this compound make it a promising candidate for the construction of functional organic frameworks (FOFs). FOFs, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous materials with highly ordered structures. The pyridine nitrogen and the amino group of this compound could act as coordination sites for metal ions in the formation of MOFs. Alternatively, the amino group could participate in condensation reactions with other multitopic linkers to form porous, crystalline COFs. The inherent functionality of the pyridinyloxy and methyl groups could then be exploited to tune the properties of the resulting framework for applications in gas storage, separation, or catalysis.

Future Perspectives and Emerging Research Directions for 5 Methyl 2 3 Pyridinyloxy Aniline

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of diaryl ethers and substituted anilines often relies on methods that, while effective, may involve harsh reaction conditions, expensive and toxic catalysts (like copper or palladium in Ullmann condensations), and environmentally persistent solvents. Future research will undoubtedly focus on developing greener, more efficient, and economically viable synthetic pathways to 5-Methyl-2-(3-pyridinyloxy)aniline.

Key areas for development include:

Catalyst Improvement: Research into using more abundant, less toxic, and highly active catalysts is crucial. This could involve exploring earth-abundant metal catalysts (e.g., iron, nickel) or even metal-free catalytic systems for the crucial C-O ether bond formation.

Green Solvents: A shift away from traditional high-boiling point, non-biodegradable solvents like DMF or NMP towards greener alternatives such as water, supercritical CO2, or bio-derived solvents (e.g., Cyrene™) will be a significant step towards sustainability.

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation or sonication can dramatically reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic, high-selectivity reactions. An efficient synthesis of a related compound, 3-(bromomethyl)-5-methylpyridine, was achieved from 5-methylnicotinic acid, highlighting a streamlined approach that could inspire routes to the target molecule. researchgate.net

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Ullmann Condensation) | Emerging Sustainable Synthesis |

| Catalyst | Stoichiometric copper, or palladium complexes | Low-loading, recyclable catalysts (e.g., supported nanoparticles), earth-abundant metals, or metal-free systems |

| Solvents | High-boiling aprotic solvents (DMF, NMP, DMSO) | Water, bio-solvents, supercritical fluids, or solvent-free conditions |

| Energy Input | Prolonged high-temperature heating | Microwave, ultrasound, photochemistry, lower temperatures |

| Atom Economy | Often moderate, may require excess reagents | High, designed to minimize waste and byproducts |

| Workup | Solvent extraction with volatile organic compounds | Simplified, designed for easy product isolation and catalyst recovery |

Exploration of Novel Reactivity and Catalytic Pathways

The structural motifs within this compound—a nucleophilic aniline (B41778), a Lewis-basic pyridine (B92270), and two aromatic rings connected by a flexible ether linkage—offer a rich playground for exploring novel chemical reactivity. The molecule itself could serve as a versatile building block or as a ligand in catalysis.

Future research could investigate:

C-H Functionalization: Direct, catalytically-driven functionalization of the C-H bonds on either the pyridine or the methyl-aniline ring would provide a powerful and atom-economical way to generate a library of analogues without pre-functionalized starting materials.

Novel Cyclizations: The proximity of the aniline nitrogen and the ether oxygen could be exploited in novel intramolecular cyclization reactions to form complex, nitrogen- and oxygen-containing heterocyclic scaffolds, which are valuable in medicinal chemistry.

Ligand Development: The N,O-bidentate chelation potential of the pyridine nitrogen and the ether oxygen makes this molecule a candidate for use as a ligand in transition metal catalysis. The electronic properties of the ligand could be tuned by modifying substituents on the aniline ring, potentially influencing the activity and selectivity of catalytic processes like cross-coupling or oxidation reactions.

Reductive Amination Pathways: The aniline group can be a handle for further elaboration. The reductive amination of biomass-derived aldehydes with anilines, catalyzed by heterogeneous catalysts, is a known sustainable method for producing valuable nitrogen-containing chemicals and could be adapted for this compound. researchgate.net

Table 2: Potential Reactive Sites and Unexplored Transformations

| Reactive Site | Functional Group | Potential Transformation | Research Goal |

| Aniline N-H | Primary Amine | Diazotization, Acylation, Reductive Amination, Buchwald-Hartwig amination | Diversification of the aniline moiety for SAR studies |

| Pyridine Nitrogen | Lewis Base | N-Oxidation, Quarternization, Metal Coordination | Modulating electronic properties, creating novel ligands |

| Aromatic C-H (Aniline Ring) | Electron-rich aromatic | Electrophilic Aromatic Substitution, Directed C-H Activation | Regioselective introduction of new functional groups |

| Aromatic C-H (Pyridine Ring) | Electron-deficient aromatic | Nucleophilic Aromatic Substitution, Minisci Reaction, C-H Activation | Functionalization of the pyridine core |

| Ether Linkage | Diaryl Ether | Ether cleavage (under harsh conditions) | Scaffold modification, though likely challenging |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis represents a paradigm shift in chemical production. These technologies offer enhanced control, safety, and efficiency, making them ideal for both the discovery and manufacturing phases of chemical research.

Future integration for this compound would involve:

Rapid Reaction Optimization: Autonomous flow reactors, which can rapidly vary conditions like temperature, pressure, and reagent stoichiometry, could be used to quickly identify the optimal conditions for its synthesis. researchgate.net This is particularly useful for multi-variable problems, accelerating what would take weeks in a traditional lab. youtube.com

Safe Handling of Hazardous Intermediates: Flow chemistry allows for the in-situ generation and immediate consumption of potentially unstable or hazardous intermediates, minimizing risk. The use of scavenger cartridges can also neutralize dangerous byproducts in-line. nih.gov

Scalability and Manufacturing: A process developed in a flow reactor can often be scaled up for larger-quantity production simply by running the reactor for a longer time or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactions.

Automated Analogue Libraries: Connecting a flow reactor to automated purification and analysis systems would enable the high-throughput synthesis of a library of analogues. chemrxiv.orgnih.gov By systematically varying one of the starting materials (e.g., using different substituted 3-hydroxypyridines), researchers could rapidly generate and test a wide array of new compounds.

Table 3: Advantages of Flow Chemistry and Automation in Synthesis

| Advantage | Description | Impact on Research |

| Enhanced Safety | Small reaction volumes and superior heat/mass transfer reduce risks of thermal runaways. | Enables the use of more reactive reagents and higher temperatures/pressures safely. |

| Rapid Optimization | Automated systems can perform numerous experiments quickly to map a reaction space. youtube.com | Drastically reduces development time from idea to optimized process. |

| Reproducibility | Precise computer control over reaction parameters ensures high reproducibility between runs and labs. youtube.com | Increases reliability of scientific data and simplifies technology transfer. |

| Scalability | Seamless transition from milligram-scale optimization to kilogram-scale production. | Bridges the gap between laboratory discovery and industrial application. |

| Integration | Allows for multi-step sequences where the output of one reactor flows directly into the next. nih.gov | Facilitates the synthesis of complex molecules in a continuous, automated fashion. |

Computational Design of Next-Generation Analogues for Chemical Research

In silico techniques are indispensable tools in modern chemical research, allowing for the rational design and pre-screening of molecules before committing to costly and time-consuming synthesis. For this compound, computational chemistry can guide the development of next-generation analogues with tailored properties.

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to understand the molecule's fundamental electronic structure, conformational preferences, and reaction mechanisms at a deep level. academie-sciences.fr This knowledge can predict sites of reactivity and guide the design of new synthetic pathways.

Molecular Docking: If a specific protein target is of interest, molecular docking simulations can predict how analogues of the compound might bind, helping to prioritize the synthesis of those with the most promising interactions. nih.govacs.org This approach is widely used in the design of enzyme inhibitors. researchgate.netnih.gov

Pharmacophore and QSAR Modeling: By analyzing a set of known active and inactive molecules, quantitative structure-activity relationship (QSAR) models can be built to identify the key molecular features responsible for a desired property. This model can then be used to screen virtual libraries for new, potent analogues.

ADMET Prediction: In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. acs.org Designing analogues with favorable predicted properties (e.g., good solubility, low toxicity, metabolic stability) early in the research process can save significant resources by avoiding molecules destined to fail.

Table 4: Hypothetical In Silico Evaluation of Designed Analogues

| Analogue Modification | Predicted Property Change (Example) | Rationale for Design | Computational Method |

| Add -F to aniline ring | Increased binding affinity (hypothetical) | Introduce halogen bond donor | Molecular Docking |

| Add -SO2NH2 to pyridine ring | Increased aqueous solubility | Introduce polar, H-bonding group | ADMET Prediction (LogS) |

| Replace -CH3 with -CF3 | Increased metabolic stability | Block potential site of oxidative metabolism | Metabolic Pathway Prediction |

| Constrain with alkyl linker | Reduced conformational flexibility | Lock into bioactive conformation | Conformational Analysis (DFT) |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-2-(3-pyridinyloxy)aniline, and what methodological considerations are critical for optimizing yield and purity?